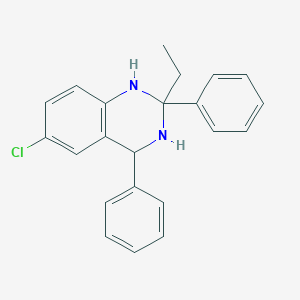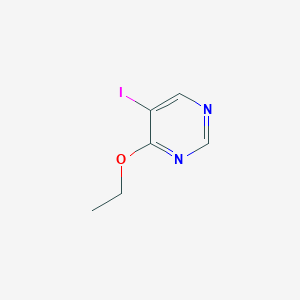
4-Ethoxy-5-iodopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C6H7IN2O It is a derivative of pyrimidine, characterized by the presence of ethoxy and iodine substituents at the 4 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-5-iodopyrimidine typically involves the iodination of 4-ethoxypyrimidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods offer better control over reaction conditions, improved yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.
Major Products Formed:
Substitution Reactions: Products include 4-ethoxy-5-azidopyrimidine, 4-ethoxy-5-thiocyanatopyrimidine, and various 4-ethoxy-5-aminopyrimidine derivatives.
Coupling Reactions: Products include biaryl compounds and alkynyl-substituted pyrimidines.
Aplicaciones Científicas De Investigación
4-Ethoxy-5-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-5-iodopyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with various nucleophiles or electrophiles. This reactivity is exploited in the synthesis of complex molecules with desired biological or chemical properties.
Comparación Con Compuestos Similares
- 4-Ethoxy-5-bromopyrimidine
- 4-Ethoxy-5-chloropyrimidine
- 4-Methoxy-5-iodopyrimidine
Comparison: 4-Ethoxy-5-iodopyrimidine is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This makes it more reactive in substitution and coupling reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the ethoxy group at the 4 position provides steric and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C6H7IN2O |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
4-ethoxy-5-iodopyrimidine |
InChI |
InChI=1S/C6H7IN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3 |
Clave InChI |
TZFMYDNZSYRZLY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=NC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



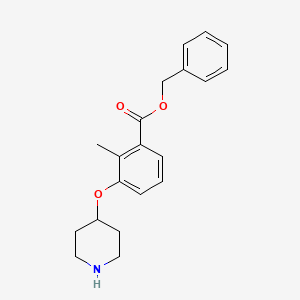
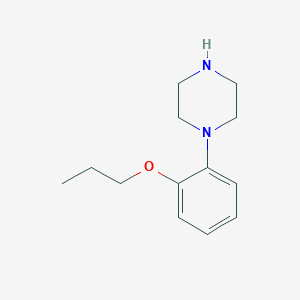

![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
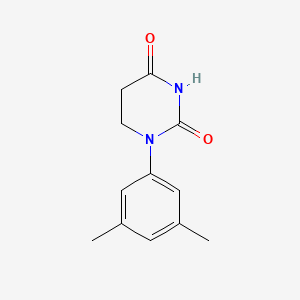

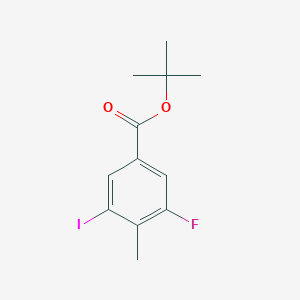
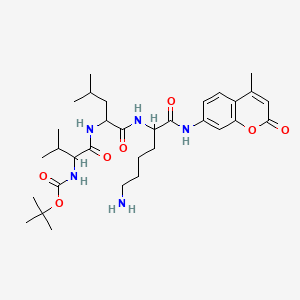
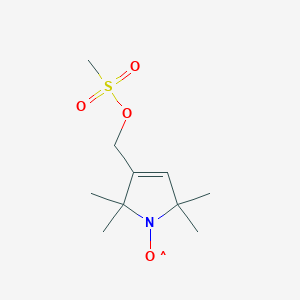
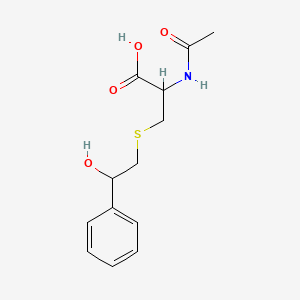
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
